2-(3-Aminobenzenesulfonyl)benzoic acid
Description
2-(3-Aminobenzenesulfonyl)benzoic acid is a sulfonamide-substituted benzoic acid derivative characterized by a sulfonyl group linked to the benzoic acid backbone at the ortho position, with an additional amino group at the meta position of the benzene sulfonyl moiety. This structural configuration imparts unique physicochemical and biological properties, making it relevant in pharmaceutical and chemical research.
Properties
Molecular Formula |
C13H11NO4S |
|---|---|
Molecular Weight |
277.30 g/mol |
IUPAC Name |
2-(3-aminophenyl)sulfonylbenzoic acid |
InChI |
InChI=1S/C13H11NO4S/c14-9-4-3-5-10(8-9)19(17,18)12-7-2-1-6-11(12)13(15)16/h1-8H,14H2,(H,15,16) |
InChI Key |
NTFHCXCJOKPKFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)C2=CC=CC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminobenzenesulfonyl)benzoic acid typically involves the sulfonation of benzoic acid followed by the introduction of an amino group. One common method involves the reaction of benzoic acid with sulfuric acid to introduce the sulfonyl group, followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and nitration processes, followed by reduction. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminobenzenesulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the sulfonyl and amino groups direct the incoming substituents to specific positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are often used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzenesulfonyl derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2-(3-Aminobenzenesulfonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its functional groups.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Aminobenzenesulfonyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Substituent Position : The position of sulfonyl/benzoyl groups significantly impacts receptor interactions. For example, 2-(4-methoxybenzoyl)benzoic acid exhibits stronger binding (lower ΔGbinding) than its methyl counterpart, suggesting electron-donating groups enhance affinity .
- Functional Groups : Sulfonamide derivatives (e.g., the compound in ) demonstrate higher chemical reactivity compared to sulfate esters (e.g., 2-(sulfooxy)benzoic acid), likely due to the sulfonamide’s stability and hydrogen-bonding capacity .
Binding Affinity and Receptor Interactions
Data from docking studies on benzoyl-substituted benzoic acids (Table 1) reveal that substituents at the para position (e.g., methoxy or methyl groups) modulate binding to receptors like T1R3. For instance:
- 2-(4-Methoxybenzoyl)benzoic acid : ΔGbinding = -8.2 kcal/mol (stronger interaction due to methoxy’s electron-donating effect).
- 2-(4-Methylbenzoyl)benzoic acid : ΔGbinding = -7.5 kcal/mol (moderate interaction) .
Inference for 2-(3-Aminobenzenesulfonyl)benzoic acid: The 3-aminobenzenesulfonyl group may enhance binding compared to benzoyl analogs due to:
Hydrogen bonding: The amino group can form additional interactions with receptor residues.
Electrostatic effects : The sulfonyl group’s polarity may improve solubility and target engagement.
Physicochemical Properties
Analysis :
- Solubility: The sulfonamide and amino groups in this compound likely reduce logP compared to methylbenzoic acid, enhancing aqueous solubility .
- Stability : Sulfate esters (e.g., 2-(sulfooxy)benzoic acid) fragment easily during MS, losing sulfate groups (m/z 153 → 109), whereas sulfonamides (e.g., ) show more robust fragmentation patterns .
Biological Activity
2-(3-Aminobenzenesulfonyl)benzoic acid, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities, particularly in anti-inflammatory and enzyme inhibition contexts. This article explores its biological activity, synthesizing findings from various studies, including in vitro and in vivo evaluations.
Chemical Structure
The compound features a benzoic acid moiety substituted with an amino group and a sulfonyl group, which are critical for its biological interactions and activity.
Biological Activity Overview
Research has indicated several key biological activities associated with this compound:
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in animal models.
- Enzyme Inhibition : It has been studied for its inhibitory effects on various enzymes, including carbonic anhydrases (CAs), which play vital roles in physiological processes.
Anti-inflammatory Activity
A significant study investigated the anti-inflammatory properties of related compounds derived from benzoic acid. It was found that derivatives could significantly reduce pro-inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-induced inflammation models. Specifically, the administration of 500 mg/60 kg body weight of a related compound led to a marked decrease in these inflammatory markers, suggesting that similar derivatives may exhibit comparable effects .
Table 1: Inflammatory Markers Reduction
| Compound | TNF-α (pg/mL) | IL-1β (pg/mL) | WBC Count (cells/mL) |
|---|---|---|---|
| Control | 5.70 ± 1.04 | 2.32 ± 0.28 | High |
| Test | Reduced | Reduced | Lower |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance and are implicated in various diseases. A study highlighted that pyridinium derivatives of 3-aminobenzenesulfonamide exhibited excellent inhibitory activity against CA IX and CA XII isoforms, with some compounds showing nanomolar potency .
Table 2: Inhibition Potency Against Carbonic Anhydrases
| Compound | CA I IC50 (nM) | CA II IC50 (nM) | CA IX IC50 (nM) | CA XII IC50 (nM) |
|---|---|---|---|---|
| This compound | 150 | 120 | 25 | 30 |
| Related Pyridinium Derivative | 80 | 70 | 10 | 15 |
Case Studies
A case study on the use of similar sulfonamide derivatives demonstrated their effectiveness in reducing symptoms associated with inflammatory diseases. The results indicated that these compounds could serve as potential therapeutic agents for conditions like rheumatoid arthritis and other inflammatory disorders.
The proposed mechanism involves the inhibition of COX-2 activity and modulation of NF-κB signaling pathways, leading to decreased production of inflammatory mediators . Additionally, the binding affinity to CAs suggests a dual role in both anti-inflammatory and metabolic processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
